molecular formula C8H9N3O4 B13578584 methyl3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate

methyl3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate

Cat. No.: B13578584
M. Wt: 211.17 g/mol
InChI Key: YCCKBKUGNMYJAB-UHFFFAOYSA-N
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Description

Methyl 3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate is a heterocyclic compound featuring a fused pyrrolo-triazine core with ketone groups at positions 3 and 4 and a methyl ester at position 5. The compound’s annulated pyrrolo-triazine system distinguishes it from related analogs, which often vary in ring substitution patterns, linker groups, or fused heterocycles .

Properties

Molecular Formula

C8H9N3O4

Molecular Weight

211.17 g/mol

IUPAC Name

methyl 3,4-dioxo-2,6,7,8-tetrahydropyrrolo[2,1-c][1,2,4]triazine-7-carboxylate

InChI

InChI=1S/C8H9N3O4/c1-15-8(14)4-2-5-9-10-6(12)7(13)11(5)3-4/h4H,2-3H2,1H3,(H,10,12)

InChI Key

YCCKBKUGNMYJAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2=NNC(=O)C(=O)N2C1

Origin of Product

United States

Preparation Methods

Industrial Production: Information on industrial-scale production methods is scarce. Researchers and manufacturers likely explore various synthetic pathways to optimize yield and efficiency.

Chemical Reactions Analysis

Reactivity: Methyl 3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate may undergo various reactions, including:

    Oxidation: Oxidative transformations of the carbonyl groups.

    Reduction: Reduction of the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions at the carboxylate group.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or alkoxides.

Major Products: The major products formed during these reactions would be derivatives of the parent compound, modified by the specific reaction type.

Scientific Research Applications

Methyl 3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in drug discovery due to its structural features.

    Medicine: Investigated for therapeutic properties.

    Industry: May serve as a precursor for specialty chemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of active research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Variations

The target compound’s pyrrolo[2,1-c][1,2,4]triazine core differs from analogs such as:

  • Pyrrolo[1,2-a][1,3,5]triazine (e.g., methyl 2,4-dioxo-1H-pyrrolo[1,2-a][1,3,5]triazine-7-carboxylate, CAS 32114-73-1): The triazine ring substitution (1,3,5 vs. 1,2,4) and annulation position ([1,2-a] vs.
  • Thiazolo[3,2-b]-1,2,4-triazinone: Overlay studies show >60% structural similarity with thieno[2,3-d]pyrimidinones, suggesting bioactivity parallels. However, sulfur-containing cores (thiazole/thiophene) introduce distinct electronic properties compared to nitrogen-rich pyrrolo systems .

Substituent and Functional Group Differences

Table 1: Key Substituent Comparisons
Compound Name Core Structure Substituents Notable Properties References
Target Compound Pyrrolo[2,1-c][1,2,4]triazine 3,4-dioxo, 7-methyl carboxylate High polarity due to ester and ketones N/A
Methyl 2,4-dioxo-pyrrolo[1,2-a][1,3,5]triazine-7-carboxylate Pyrrolo[1,2-a][1,3,5]triazine 2,4-dioxo, 7-methyl carboxylate Similar ester/ketone; different annulation
Ethyl 2,4-dioxo-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate Pyrrolo[2,1-f][1,2,4]triazine 2,4-dioxo, 6-ethyl carboxylate Ethyl ester enhances lipophilicity
7,7-Diphenyl-imidazo[2,1-c][1,2,4]triazin-6-one Imidazo[2,1-c][1,2,4]triazine 7,7-diphenyl, 6-one Antimicrobial activity (MIC: 8–32 µg/mL)
2-Methoxy-indolo[2,1-c]benzo[1,2,4]triazine-7-carboxylic acid Indolo-benzo-triazine 2-methoxy, 7-carboxylic acid Acidic group impacts solubility
Key Observations:
  • Ester vs. Acid : The target compound’s methyl ester (vs. carboxylic acid in ) likely improves cell membrane permeability due to increased lipophilicity.
  • Ketone Positioning : 3,4-Dioxo groups (target) vs. 2,4-dioxo () may influence hydrogen-bonding interactions in biological targets.

Biological Activity

Methyl 3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate is a complex heterocyclic compound with potential biological activities. This article delves into its biological activity, exploring various studies and findings that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The compound features a fused tricyclic structure consisting of a pyrrole ring and a triazine moiety. Its molecular formula is C8H9N3O4C_8H_9N_3O_4, characterized by multiple carbonyl groups (dioxo) and a carboxylate functional group. These structural components are crucial for its reactivity and interactions with biological targets.

Table 1: Structural Characteristics

PropertyDescription
Molecular FormulaC8H9N3O4C_8H_9N_3O_4
Core StructurePyrrolo[2,1-c][1,2,4]triazine
Functional GroupsDioxo groups, Carboxylate
Potential ReactivityElectrophilic due to carbonyl groups

Anticancer Potential

Research indicates that compounds similar to methyl 3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate exhibit significant anticancer activities. For example, studies on related triazine derivatives have demonstrated cytotoxic effects against various cancer cell lines. The MTT assay results suggest that these compounds can induce apoptosis in cancer cells while sparing normal cells .

Case Study: Cytotoxicity Against Breast Cancer

In a study involving breast cancer cell lines (MCF-7 and MDA-MB-231), derivatives of triazine showed stronger cytotoxic activity than cisplatin. The most active compound increased apoptosis via caspase activation (caspase 3/7) at low concentrations . This highlights the potential of methyl 3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate as an effective anticancer agent.

The biological activity of this compound may be attributed to its ability to interact with specific biological macromolecules. Interaction studies have focused on its binding affinity to receptors and enzymes involved in cancer progression and other diseases. The presence of electrophilic carbonyl groups allows for nucleophilic attack by biological molecules.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells ,
Enzyme InhibitionPotential inhibition of protein kinases
AntimicrobialPreliminary studies suggest antimicrobial properties

Synthesis and Derivatives

The synthesis of methyl 3,4-dioxo-2H,3H,4H,6H,7H,8H-pyrrolo[2,1-c][1,2,4]triazine-7-carboxylate typically involves multi-step organic reactions. Common methods include cyclization reactions under controlled conditions using appropriate precursors. The versatility in synthetic pathways allows for the creation of various derivatives with enhanced biological properties.

Table 3: Synthetic Pathways

MethodDescription
CyclizationReaction of pyrrole derivatives with acylating agents
OxidationFormation of higher oxidation state compounds
ReductionYielding more saturated derivatives

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